

An In-Depth Technical Guide to the Known Human Metabolites of Perazine

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Compound of Interest

Compound Name: Perazine sulfoxide

Cat. No.: B130845

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Introduction

Perazine is a first-generation antipsychotic of the phenothiazine class, characterized by a piperazine group in its side chain.[1] It is primarily utilized in the management of psychotic disorders such as schizophrenia.[1] The therapeutic and toxicological profile of Perazine is intrinsically linked to its biotransformation within the human body. An understanding of its metabolic fate is paramount for researchers, scientists, and drug development professionals to optimize therapeutic strategies, anticipate drug-drug interactions, and design safer, more effective analogues. This guide provides a comprehensive technical overview of the known human metabolites of Perazine, the enzymatic pathways governing their formation, and a detailed, field-proven methodology for their extraction and quantification in biological matrices.

Metabolic Pathways of Perazine in Humans

The hepatic metabolism of Perazine is extensive, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The principal metabolic transformations are N-demethylation of the piperazine ring and sulfoxidation of the phenothiazine nucleus.[3]

Key Metabolites and their Formation

The two major human metabolites of Perazine that have been consistently identified are:

- N-desmethylperazine: This metabolite is formed through the removal of the methyl group from the terminal nitrogen of the piperazine side chain.[3]

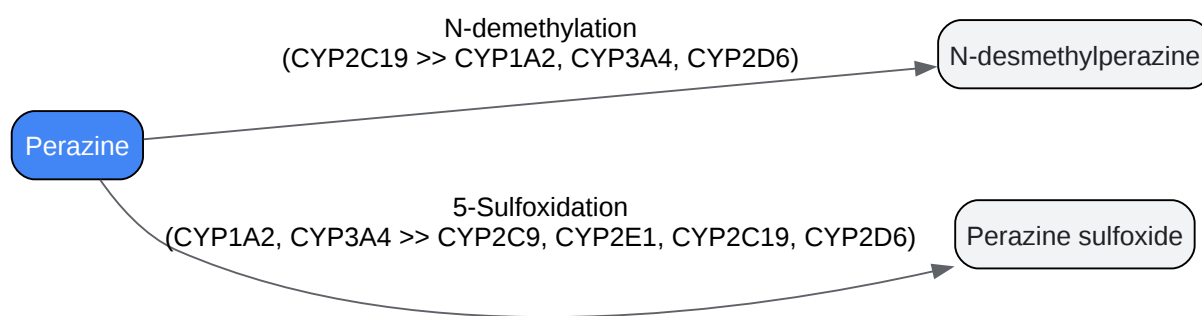
- **Perazine sulfoxide:** This metabolite results from the oxidation of the sulfur atom in the phenothiazine ring system.[4]

The formation of these metabolites is catalyzed by specific CYP isoenzymes. In vitro studies using human liver microsomes have elucidated the primary contributors to these reactions:

- N-demethylation is predominantly catalyzed by CYP2C19, with minor contributions from CYP1A2, CYP3A4, and CYP2D6.[3]
- 5-Sulfoxidation is mainly mediated by CYP1A2 and CYP3A4, with smaller roles played by CYP2C9, CYP2E1, CYP2C19, and CYP2D6.[3]

The differential expression and activity of these enzymes among individuals can contribute to the observed inter-individual variability in Perazine's pharmacokinetics and clinical response.

Metabolic Pathways Diagram



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Caption: Metabolic pathways of Perazine in humans.

Known Human Metabolites of Perazine

The following table summarizes the key known human metabolites of Perazine:

Metabolite Name	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)	Primary Metabolic Pathway	Key Enzymes
N-desmethylperazine	[Image of N-desmethylperazine structure]	C ₁₉ H ₂₃ N ₃ S	325.47	N-demethylation	CYP2C19
Perazine sulfoxide	[Image of Perazine sulfoxide structure]	C ₂₀ H ₂₅ N ₃ OS	355.50	5-Sulfoxidation	CYP1A2, CYP3A4

Note: The chemical structures can be visualized on databases such as PubChem using their respective names.

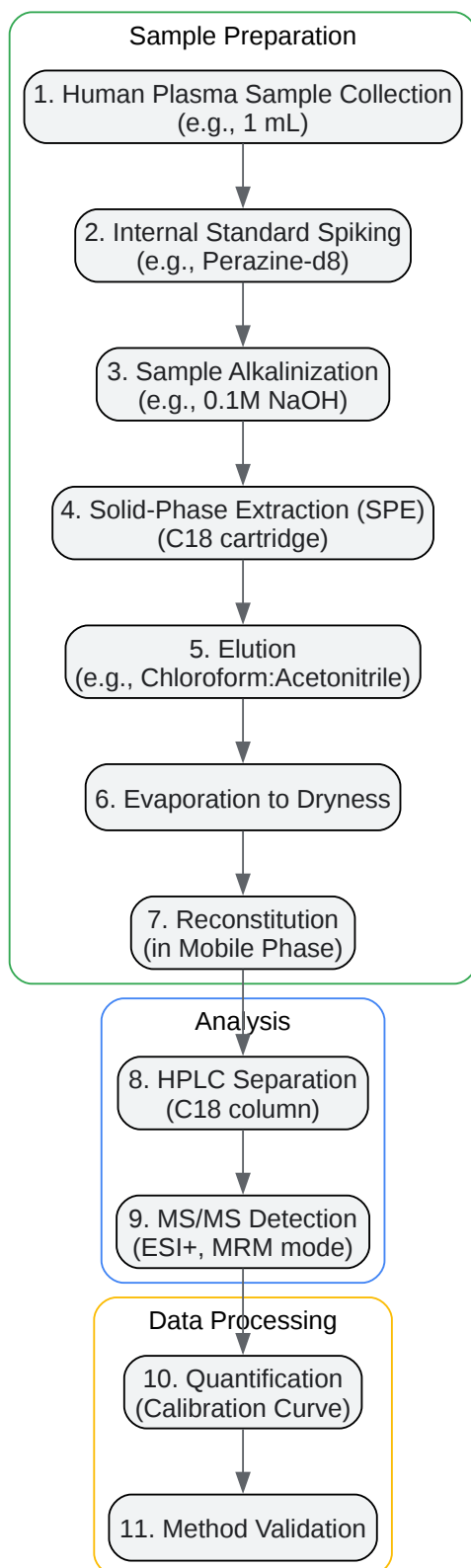
Pharmacological Activity of Perazine Metabolites

Understanding the pharmacological profile of metabolites is crucial as they can contribute to the therapeutic effect or adverse reactions of the parent drug. Studies have indicated that the primary metabolites of Perazine, N-desmethylperazine and **Perazine sulfoxide**, exhibit significantly less pharmacological activity compared to Perazine itself.[2] Specifically, in preclinical models, neither metabolite demonstrated effects indicative of neuroleptic or antidepressant properties.[2] This suggests that the clinical efficacy of Perazine is primarily attributable to the parent compound.

Analytical Methodology for the Quantification of Perazine and its Metabolites

A robust and reliable analytical method is essential for the accurate quantification of Perazine and its metabolites in biological matrices. The following section outlines a comprehensive, self-validating protocol based on solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method is designed for high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Workflow Diagram



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Caption: Experimental workflow for the analysis of Perazine and its metabolites.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

- Certified reference standards of Perazine, N-desmethylperazine, and **Perazine sulfoxide**.
- Isotopically labeled internal standard (IS), e.g., Perazine-d8.
- HPLC-grade methanol, acetonitrile, and chloroform.
- Formic acid (LC-MS grade).
- Ammonium formate.
- Sodium hydroxide (NaOH).
- Ultrapure water.
- Human plasma (drug-free, for calibration and quality control samples).
- Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg).

2. Sample Preparation (Solid-Phase Extraction):

- Rationale: SPE is employed to remove endogenous plasma components (e.g., proteins, phospholipids) that can interfere with the analysis and cause matrix effects, leading to improved sensitivity and data quality.[5] A C18 stationary phase is chosen due to the non-polar nature of Perazine and its metabolites.
- Procedure:
 - To 1 mL of human plasma in a polypropylene tube, add the internal standard solution (e.g., 50 µL of 1 µg/mL Perazine-d8 in methanol). Vortex briefly.
 - Add 2 mL of 0.1M NaOH and 7 mL of distilled water.[6] Vortex to mix. The addition of a basic solution ensures that the analytes are in their non-ionized form, promoting retention on the non-polar C18 sorbent.

- Condition the C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of ultrapure water.
- Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 1 mL of chloroform:acetonitrile (8:2, v/v).^[6] Collect the eluate.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B). Vortex to ensure complete dissolution.

3. HPLC-MS/MS Analysis:

- Rationale: HPLC provides the necessary chromatographic separation of the parent drug and its metabolites, while tandem mass spectrometry offers high selectivity and sensitivity for detection and quantification.
- HPLC Conditions:
 - Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
 - Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Gradient Elution:
 - 0-1 min: 10% B
 - 1-8 min: Linear gradient to 90% B
 - 8-9 min: Hold at 90% B

- 9-10 min: Return to 10% B
- 10-15 min: Re-equilibration at 10% B
- Injection Volume: 10 µL.
- Column Temperature: 40°C.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Precursor Ion > Product Ion):
 - Perazine: To be determined empirically by infusing a standard solution.
 - N-desmethylperazine: To be determined empirically.
 - **Perazine sulfoxide**: To be determined empirically.
 - Perazine-d8 (IS): To be determined empirically.
 - Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte to achieve maximum sensitivity.

4. Method Validation:

- Rationale: To ensure the reliability and reproducibility of the analytical data, the method must be validated according to established guidelines (e.g., FDA, EMA).[\[7\]](#)
- Validation Parameters:
 - Selectivity: Analyze at least six different blank plasma samples to ensure no endogenous interferences at the retention times of the analytes and IS.

- **Linearity and Range:** Prepare a calibration curve using at least seven non-zero concentrations spanning the expected range of clinical samples. The coefficient of determination (r^2) should be ≥ 0.99 .
- **Accuracy and Precision:** Determine intra- and inter-day accuracy and precision at a minimum of three quality control (QC) concentrations (low, medium, and high). The mean accuracy should be within $\pm 15\%$ of the nominal value ($\pm 20\%$ for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
- **Matrix Effect:** Assess the ion suppression or enhancement caused by the plasma matrix by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.[8] The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.
- **Recovery:** Determine the extraction efficiency of the SPE procedure by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
- **Stability:** Evaluate the stability of the analytes in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Conclusion

The biotransformation of Perazine in humans is a critical determinant of its pharmacokinetic profile. The primary metabolic pathways of N-demethylation and 5-sulfoxidation, leading to the formation of N-desmethylperazine and **Perazine sulfoxide** respectively, are well-established. The presented in-depth guide provides a comprehensive overview of these processes and a robust, validated analytical methodology for the simultaneous quantification of Perazine and its major metabolites. This information serves as a valuable resource for researchers and drug development professionals, enabling a more profound understanding of Perazine's disposition and facilitating further research in the field of antipsychotic pharmacology.

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